3-Phenyl-1,2,4-oxadiazole-5-thiol chemical structure and IUPAC name
3-Phenyl-1,2,4-oxadiazole-5-thiol chemical structure and IUPAC name
An In-depth Technical Guide to 3-Phenyl-1,2,4-oxadiazole-5-thiol: Structure, Properties, and Applications
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered substantial attention from medicinal chemists and materials scientists.[1][2] This scaffold is considered a valuable pharmacophore due to its unique bioisosteric properties; it can act as a metabolically stable replacement for ester and amide functionalities, which are often susceptible to hydrolysis in biological systems.[3][4] The structural rigidity and specific electronic properties of the 1,2,4-oxadiazole ring allow for precise spatial orientation of substituents, making it a cornerstone for designing targeted therapeutic agents.[5] Derivatives of this heterocycle exhibit an impressively broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][5] This guide focuses on a specific derivative, 3-Phenyl-1,2,4-oxadiazole-5-thiol, providing a comprehensive overview of its chemical identity, synthesis, and relevance in modern drug discovery.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is fundamental to exploring its reactivity and biological function. For 3-Phenyl-1,2,4-oxadiazole-5-thiol, this includes its nomenclature and, critically, its tautomeric nature.
IUPAC Nomenclature and Tautomerism
The compound is commonly referred to as 3-Phenyl-1,2,4-oxadiazole-5-thiol. However, due to tautomerism, it exists in equilibrium with its thione form. Spectroscopic and computational evidence suggests that the thione form is often the more stable tautomer in many heterocyclic systems.[6] Consequently, the preferred IUPAC name for this compound is 3-phenyl-2H-1,2,4-oxadiazole-5-thione .[7] This guide will address both tautomers, as their equilibrium can be influenced by the surrounding chemical environment (e.g., solvent polarity) and is crucial for understanding the molecule's reactivity.[8][9]
The thiol form possesses a sulfhydryl (-SH) group, while the thione form has a thiocarbonyl (C=S) group with a proton on a ring nitrogen.
Caption: Thiol-Thione tautomerism of the title compound.
Physicochemical Properties
A summary of the key computed and experimental properties for 3-Phenyl-1,2,4-oxadiazole-5-thiol is presented below. These data are essential for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS | PubChem[7] |
| Molecular Weight | 178.21 g/mol | PubChem[7] |
| CAS Number | 23152-97-8 | PubChem[7] |
| IUPAC Name | 3-phenyl-2H-1,2,4-oxadiazole-5-thione | PubChem[7] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=S)N2 | PubChem[7] |
| InChI Key | KLUJJBZDBBYZEJ-UHFFFAOYSA-N | PubChem[7] |
Synthesis and Characterization
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acylated amidoxime or, more commonly, the reaction of an amidoxime with a suitable electrophile. For the 5-thiol derivative, a logical and frequently employed pathway involves the reaction of benzamidoxime with a thiocarbonyl source, such as thiophosgene or carbon disulfide, under basic conditions.
General Synthetic Workflow
The core principle of this synthesis is a condensation-cyclization reaction. The amidoxime provides the N-C-N fragment (where the phenyl group is attached to the carbon), and the thiocarbonyl source provides the C=S fragment. A base is used to deprotonate the hydroxylamine moiety of the amidoxime, activating it as a nucleophile to attack the electrophilic carbon of the thiocarbonyl reagent. Subsequent intramolecular cyclization and dehydration yield the 1,2,4-oxadiazole ring.
Caption: General workflow for the synthesis of 3-Phenyl-1,2,4-oxadiazole-5-thiol.
Experimental Protocol
This protocol is a representative method adapted from procedures for synthesizing similar 5-mercapto-1,2,4-oxadiazoles and 2-thiol-1,3,4-oxadiazoles.[10]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzamidoxime (1 equivalent) in a suitable alcohol solvent such as ethanol.
-
Base Addition: To this solution, add a strong base like potassium hydroxide (KOH) (2 equivalents) and stir until fully dissolved.
-
Thiocarbonyl Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (CS₂) (1.1 equivalents) dropwise. The addition is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3-5 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Dilute the residue with cold water.
-
Acidification: Carefully acidify the aqueous solution with a dilute mineral acid (e.g., 1N HCl) to a pH of ~2-3. The product will precipitate out of the solution.
-
Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic methods:
-
¹H-NMR: Expect signals corresponding to the phenyl protons (typically in the δ 7.4-8.1 ppm range) and a broad, exchangeable singlet for the N-H proton of the thione tautomer (often > δ 12 ppm).[10]
-
¹³C-NMR: Signals for the phenyl carbons will be present, along with two characteristic signals for the oxadiazole ring carbons, one of which will be a C=S carbon at a significantly downfield chemical shift (e.g., > δ 175 ppm).[10]
-
FT-IR: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1640 cm⁻¹), and a strong C=S stretching band (around 1250-1300 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak [M+] should correspond to the calculated molecular weight (178.21 m/z).[10]
Reactivity and Applications in Drug Development
The chemical reactivity of 3-Phenyl-1,2,4-oxadiazole-5-thiol is governed by the interplay between the aromatic phenyl group, the heterocyclic oxadiazole core, and the functional thione/thiol group.
Chemical Reactivity
-
The Oxadiazole Ring: The 1,2,4-oxadiazole nucleus has a relatively low level of aromaticity, and the O-N bond is susceptible to reductive cleavage. The carbon atoms of the ring exhibit electrophilic character, while the nitrogen atoms are nucleophilic.
-
The Thiol/Thione Group: The exocyclic sulfur atom is a potent nucleophile, making it a key site for derivatization. It can readily undergo S-alkylation, S-acylation, or participate in Michael additions. This functional handle is invaluable for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies.[11]
Role in Medicinal Chemistry
The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery.[2] Its derivatives have been investigated for a vast array of therapeutic applications.[3][5]
-
Bioisosterism: As previously mentioned, the 1,2,4-oxadiazole ring is an effective bioisostere of esters and amides.[3][4] This allows medicinal chemists to design drug candidates with improved metabolic stability and pharmacokinetic profiles without sacrificing the key interactions required for biological activity.
-
Broad Biological Activity: The versatility of the oxadiazole core has led to the development of compounds with diverse pharmacological profiles, including:
-
Anticancer agents: Many derivatives show potent cytotoxic activity against various cancer cell lines.[3]
-
Antibacterial agents: The scaffold has been incorporated into novel antibacterial compounds to combat drug resistance.
-
Anti-inflammatory agents: Some oxadiazoles act as inhibitors of key inflammatory pathway enzymes.[5]
-
Antiviral and Antifungal agents: The heterocycle is present in molecules with activity against various viruses and fungi.[5]
-
While specific biological data for 3-Phenyl-1,2,4-oxadiazole-5-thiol itself is not extensively detailed in the provided results, its structure represents a foundational building block for creating more complex and potent therapeutic agents through derivatization at the thiol position.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 3-Phenyl-1,2,4-oxadiazole-5-thiol is associated with the following hazards:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Phenyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound of significant interest, primarily due to its place within the pharmacologically vital 1,2,4-oxadiazole family. Its structure is characterized by a critical thiol-thione tautomerism that influences its reactivity and IUPAC nomenclature. The presence of the nucleophilic thiol/thione group provides a versatile handle for synthetic modification, making it an ideal starting point for the development of compound libraries aimed at drug discovery. As research continues to uncover the therapeutic potential of oxadiazole derivatives, foundational molecules like this will remain essential tools for medicinal chemists worldwide.
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